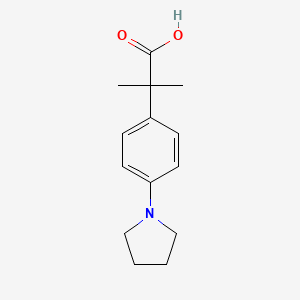
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is a chemical compound with the molecular formula C24H33NO3 . It has a molecular weight of 383.52 . It is also known as "Venlafaxine Hydrochloride Impurity H" .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is represented by the SMILES string: COC1=CC=C (CCNCC (C2=CC=C (OC)C=C2)C3 (O)CCCCC3)C=C1 . The InChIKey is LZUSDEPYNTZFJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” has a molecular weight of 383.52 . It has a racemic stereochemistry .科学的研究の応用
Neurotransmission Studies
This compound is used in research to understand its role in neurotransmission within the central nervous system. It is known to block the presynaptic reuptake of neuroamines such as serotonin and noradrenaline, which are crucial for mood regulation and other cognitive functions .
Pharmacokinetics
Researchers study the pharmacokinetics of this compound, particularly its metabolism by cytochrome P450 enzymes CYP2D6 and CYP3A4, to understand its transformation into various metabolites and how it affects the efficacy and safety of Venlafaxine .
Receptor Binding Affinity
The compound’s interaction with various receptors, excluding significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors, is studied to determine its binding affinity and potential side effects .
Behavioral Studies
In animal models, the compound is used to observe behavioral changes, particularly in response to stress or antidepressant treatments, due to its influence on neurotransmitter levels .
Neuropharmacology
The neuropharmacological profile of this compound is investigated to understand its impact on the central nervous system and its potential therapeutic applications for mood disorders .
Toxicology
Toxicological studies are conducted to assess the safety profile of this compound, especially when used in high doses or in combination with other medications .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference material to calibrate instruments and validate analytical methods for the detection and quantification of Venlafaxine and its impurities .
作用機序
Target of Action
D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.
Pharmacokinetics
The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSDEPYNTZFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |
CAS RN |
1329795-88-1 |
Source


|
| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
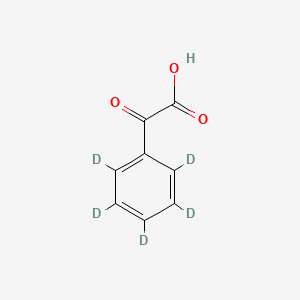

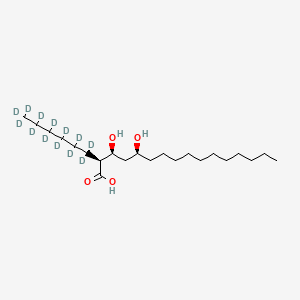
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
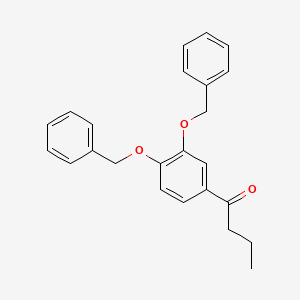
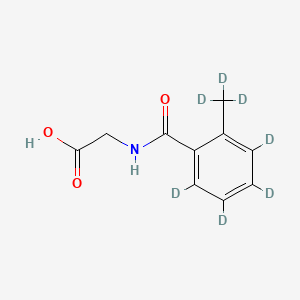
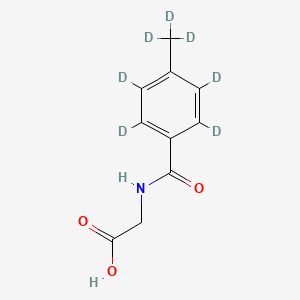

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
